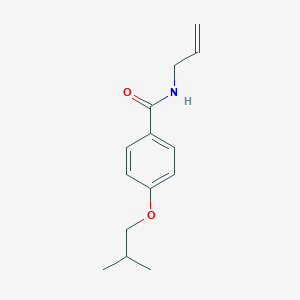

N-allyl-4-isobutoxybenzamide

Descripción

N-allyl-4-isobutoxybenzamide is a benzamide derivative characterized by an allyl group (-CH₂CH=CH₂) attached to the nitrogen atom of the benzamide core and an isobutoxy substituent (-OCH₂CH(CH₃)₂) at the para position of the aromatic ring. Benzamides are widely studied for their biological activities, particularly as enzyme inhibitors or receptor modulators due to their structural mimicry of endogenous substrates.

Propiedades

Fórmula molecular |

C14H19NO2 |

|---|---|

Peso molecular |

233.31g/mol |

Nombre IUPAC |

4-(2-methylpropoxy)-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C14H19NO2/c1-4-9-15-14(16)12-5-7-13(8-6-12)17-10-11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,15,16) |

Clave InChI |

LSFFRADMUMGPMQ-UHFFFAOYSA-N |

SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)NCC=C |

SMILES canónico |

CC(C)COC1=CC=C(C=C1)C(=O)NCC=C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- The allyl group in this compound introduces steric bulk and hydrophobicity compared to smaller substituents like amino (-NH₂) or nitro (-NO₂) groups.

- The isobutoxy moiety enhances lipophilicity (logP ~3.2, estimated) relative to polar groups (e.g., -COOH in 3-amino-4-chlorobenzoic acid, logP ~1.8) .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | 4-Aminobenzamide | 4-Nitrobenzylamine |

|---|---|---|---|

| LogP (estimated) | 3.2 | 0.5 | 1.1 |

| Water Solubility | Low (~0.1 mg/mL) | High (~50 mg/mL) | Moderate (~5 mg/mL) |

| Synthetic Accessibility | Moderate (2-step synthesis) | High (1-step) | High (1-step) |

Implications :

- The low solubility of this compound may necessitate formulation adjuvants for in vivo applications.

- Its higher logP suggests improved membrane permeability compared to polar analogues like 4-aminobenzamide.

Stability and Metabolic Considerations

- The allyl group may confer susceptibility to oxidative metabolism (e.g., cytochrome P450-mediated epoxidation), whereas isobutoxy ’s branched structure could slow hydrolytic degradation compared to linear ethers.

- In contrast, 4-nitrobenzylamine undergoes rapid nitroreduction in hepatic tissues, highlighting divergent metabolic pathways among benzamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.